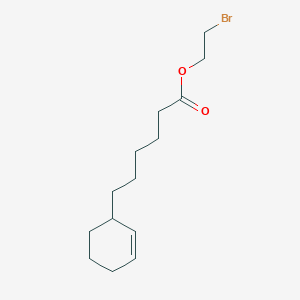
2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate is an organic compound with the molecular formula C14H23BrO2. It is characterized by the presence of a bromoethyl group attached to a cyclohexene ring, which is further connected to a hexanoate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate typically involves the reaction of 6-cyclohex-2-en-1-ylhexanoic acid with 2-bromoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
6-cyclohex-2-en-1-ylhexanoic acid+2-bromoethanolDCC2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate+dicyclohexylurea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The cyclohexene ring can undergo oxidation to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are employed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of epoxides or diols from the cyclohexene ring.
Reduction: Formation of the corresponding alcohol from the ester group.
Scientific Research Applications
2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The cyclohexene ring and ester group provide additional sites for chemical modifications, allowing the compound to participate in a variety of reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl 6-cyclohexylhexanoate: Similar structure but lacks the double bond in the cyclohexene ring.
2-Iodoethyl 6-cyclohex-2-en-1-ylhexanoate: Similar structure but with an iodine atom instead of bromine.
2-Chloroethyl 6-cyclohex-2-en-1-ylhexanoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromoethyl 6-cyclohex-2-en-1-ylhexanoate is unique due to the presence of the bromoethyl group, which provides distinct reactivity compared to its chloro and iodo counterparts. The cyclohexene ring also adds to its uniqueness by offering additional sites for chemical modifications and reactions.
Properties
CAS No. |
6316-57-0 |
|---|---|
Molecular Formula |
C14H23BrO2 |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
2-bromoethyl 6-cyclohex-2-en-1-ylhexanoate |
InChI |
InChI=1S/C14H23BrO2/c15-11-12-17-14(16)10-6-2-5-9-13-7-3-1-4-8-13/h3,7,13H,1-2,4-6,8-12H2 |
InChI Key |
DAWKYNHMWKPGIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)CCCCCC(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14164044.png)

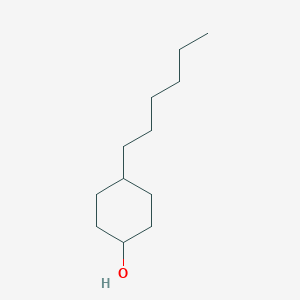
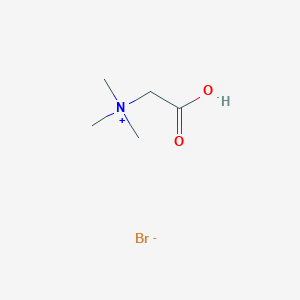
![3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene](/img/structure/B14164070.png)

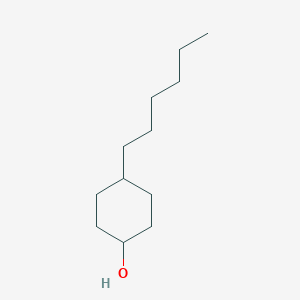
![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
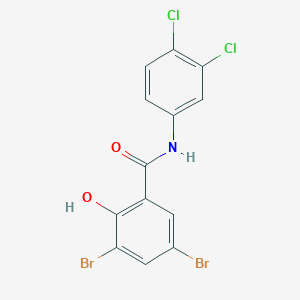


![(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone](/img/structure/B14164114.png)

![N-(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14164124.png)
